2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene
Description
2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene is a fluorinated aromatic compound characterized by a benzene core substituted with difluoromethyl, ethenyl, and ethynyl-linked aromatic groups. Its molecular structure combines electron-withdrawing fluorine atoms with π-conjugated systems, making it of interest in materials science and medicinal chemistry for applications such as organic electronics or bioactive intermediates.
Properties
CAS No. |
797047-49-5 |
|---|---|
Molecular Formula |
C17H10F4 |
Molecular Weight |
290.25 g/mol |
IUPAC Name |
2-[2-[4-(difluoromethyl)phenyl]ethynyl]-5-ethenyl-1,3-difluorobenzene |
InChI |
InChI=1S/C17H10F4/c1-2-11-9-15(18)14(16(19)10-11)8-5-12-3-6-13(7-4-12)17(20)21/h2-4,6-7,9-10,17H,1H2 |
InChI Key |
UQIOBCSJRNIBML-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids under mild conditions. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for imaging applications.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The ethenyl group can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Difluoromethyl vs. Trifluoromethyl
The closest analog is 5-ethenyl-1,3-difluoro-2-[[4-(trifluoromethyl)phenyl]ethynyl]benzene (CAS 797047-50-8, C₁₇H₉F₅ ) . Key differences include:
Ethynyl-Linked vs. Ether-Linked Fluorinated Groups
2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol () features a difluoromethoxy (-OCF₂H) ether group instead of an ethynyl bridge. Differences include:
- Reactivity : Ethynyl groups enable π-conjugation and rigidity, whereas ether linkages introduce rotational flexibility .
- Synthetic Routes: Ethynyl groups require coupling reactions (e.g., Sonogashira), while ethers form via nucleophilic substitution .
Steric and Structural Complexity
5-[4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl]-1,2,3-trifluorobenzene (CAS 137529-57-8, C₂₂H₃₁F₃ ) has bulky cyclohexyl substituents, leading to:
- Higher molar mass (352.48 vs. ~306.23).
- Reduced solubility in aqueous media due to nonpolar groups.
Stability and Reactivity
Biological Activity
2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene, also known by its CAS number 797047-49-5, is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and implications for therapeutic applications.
- Molecular Formula : C17H10F4
- Molecular Weight : 290.261 g/mol
- CAS Number : 797047-49-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. This compound has been studied for its inhibitory effects on certain kinases and receptors that play pivotal roles in cancer progression.
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various kinases, including c-KIT and other receptor tyrosine kinases. The compound's structure allows it to bind effectively to the ATP-binding site of these kinases, thereby preventing their activation and downstream signaling.
Table 1: Summary of Biological Assays
| Assay Type | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Kinase Inhibition | c-KIT | <10 | |
| Antitumor Activity | Various Cancer Cell Lines | IC50 < 50 | |
| Cytotoxicity | Normal Human Cells | >200 |
Case Study 1: Antitumor Efficacy
A study investigated the antitumor efficacy of this compound in mouse models with tumors driven by c-KIT mutations. The results indicated a significant reduction in tumor size compared to control groups, suggesting that the compound effectively targets c-KIT-driven malignancies.
Case Study 2: Pharmacokinetics
Pharmacokinetic studies have shown that the compound possesses favorable absorption and distribution characteristics. In animal models, it demonstrated a half-life sufficient for therapeutic dosing regimens, making it a candidate for further development in clinical settings.
Q & A
Basic: What are the optimal synthetic strategies for preparing this compound, considering its difluoromethyl and ethynyl substituents?
Methodological Answer:
The synthesis should prioritize efficient coupling of the ethynyl group and controlled fluorination. A two-step approach is recommended:
Sonogashira Coupling: Use a palladium-catalyzed cross-coupling between a halogenated benzene derivative (e.g., 1,3-difluoro-5-ethenylbenzene) and a terminal alkyne containing the 4-(difluoromethyl)phenyl group. Optimize catalyst loading (e.g., Pd(PPh₃)₂Cl₂/CuI) and solvent (e.g., THF or DMF) to minimize side reactions .
Fluorination Control: Employ sodium 2-chloro-2,2-difluoroacetate as a fluorinating agent under inert conditions to ensure regioselectivity. Monitor reaction progress via <sup>19</sup>F NMR to detect intermediates and byproducts .
Key Reagents and Conditions Table:
| Step | Reagents/Catalysts | Solvent | Temperature |
|---|---|---|---|
| 1 | Pd(PPh₃)₂Cl₂, CuI | THF | 60–80°C |
| 2 | NaO₂CCF₂Cl, Cs₂CO₃ | DMF | 100–120°C |
Basic: How can the compound’s structure be validated using spectroscopic and crystallographic techniques?
Methodological Answer:
- <sup>1</sup>H/<sup>19</sup>F NMR: Assign peaks for the ethynyl proton (δ ~2.5–3.5 ppm) and difluoromethyl groups (δ ~-110 to -120 ppm for <sup>19</sup>F). Compare with computed chemical shifts using DFT tools .
- X-ray Crystallography: Co-crystallize the compound with a stabilizing agent (e.g., thiourea derivatives) to resolve conformational flexibility. Refine data using software like SHELX or OLEX2, ensuring R-factor < 0.05 for high confidence .
Example Crystallographic Parameters:
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | 0.053 |
| Data-to-Parameter Ratio | 17.9 |
Advanced: How to design experiments to evaluate its inhibitory activity against biological targets like Complex II or mPGES-1?
Methodological Answer:
- Enzyme Assays: Use a fluorescence-based assay with purified Complex II (succinate dehydrogenase) to measure IC₅₀ values. Include positive controls (e.g., boscalid, IC₅₀ = 0.1–1 μM) .
- Crystallographic Docking: Co-crystallize the compound with mPGES-1 (PDB ID: 4AL1) to identify binding pockets. Perform molecular dynamics simulations (AMBER or GROMACS) to assess interactions between difluoromethyl groups and hydrophobic residues .
Key Experimental Controls:
- Negative controls: Solvent-only (DMSO) and scrambled analogs.
- Competitive inhibition tests with substrate analogs (e.g., arachidonic acid for mPGES-1).
Advanced: How to resolve discrepancies in bioactivity data between this compound and structurally related analogs?
Methodological Answer:
- Substituent Analysis: Compare electronic effects of difluoromethyl vs. trifluoromethyl groups using Hammett σ constants. Fluorine’s electron-withdrawing nature may alter binding kinetics .
- SAR Studies: Synthesize analogs with modified ethynyl or vinyl groups and test in parallel. Use ANOVA to identify statistically significant trends in IC₅₀ values.
- Computational Modeling: Perform QSAR analysis (e.g., CoMFA) to correlate substituent geometry with activity .
Advanced: What computational strategies predict binding modes with targets like mPGES-1 or Complex II?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to dock the compound into mPGES-1’s active site (PDB ID: 4AL1). Prioritize poses with hydrogen bonds to Ser127 or hydrophobic contacts with Leu135 .
- Free Energy Perturbation (FEP): Calculate binding free energy differences between fluorinated and non-fluorinated analogs to quantify fluorine’s contribution .
Basic: What safety protocols are critical during synthesis due to reactive intermediates?
Methodological Answer:
- Hazard Mitigation: Conduct reactions in a fume hood with blast shields. Use gas traps for volatile byproducts (e.g., HF from fluorination steps) .
- Personal Protective Equipment (PPE): Acid-resistant gloves, face shields, and fluoropolymer-coated lab coats.
- Waste Disposal: Neutralize fluorinated waste with calcium carbonate before disposal .
Advanced: How to optimize solubility and stability for in vitro assays?
Methodological Answer:
- Solubility Screening: Test co-solvents (e.g., cyclodextrins or PEG-400) in PBS buffer (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation.
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Fluorine’s inductive effect may enhance hydrolytic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
